N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a unique combination of indole, thiazole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole derivatives are then coupled using a suitable linker, such as a bromoacetyl group, under basic conditions.
Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through a sulfonation reaction, where the amine group reacts with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide involves interaction with specific molecular targets. The indole and thiazole rings can interact with enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide: Unique due to the combination of indole, thiazole, and sulfonamide groups.
This compound: Similar compounds may include those with variations in the indole or thiazole rings or different substituents on the benzenesulfonamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-14-11-15-7-5-6-10-18(15)23(14)19(24)12-16-13-27-20(21-16)22-28(25,26)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOYAKIPCCGJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.